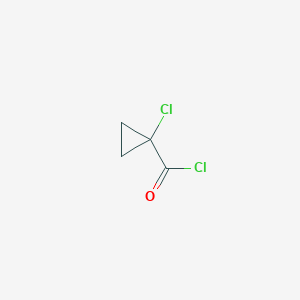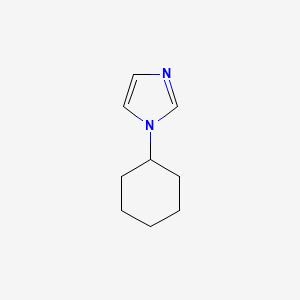
2-吡啶基吗啉
描述
4-(Pyridin-2-yl)morpholine is a heterocyclic organic compound that features a morpholine ring substituted with a pyridine ring at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
科学研究应用
4-(Pyridin-2-yl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
Target of Action
This compound contains a morpholine ring, which is a common feature in many biologically active compounds . .
Mode of Action
Compounds containing a morpholine ring are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions . The specific interactions of 4-(Pyridin-2-yl)morpholine with its targets would depend on the nature of these targets.
Pharmacokinetics
Compounds containing a morpholine ring are generally known to have good bioavailability due to their ability to form hydrogen bonds with biological targets, while also being sufficiently lipophilic to cross biological membranes .
生化分析
Biochemical Properties
4-(Pyridin-2-yl)morpholine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 4-(Pyridin-2-yl)morpholine has been shown to enhance the chemiluminescence of horseradish peroxidase (HRP) catalyzed oxidation of luminol . This interaction suggests that 4-(Pyridin-2-yl)morpholine can act as a secondary enhancer in biochemical assays, improving the sensitivity and accuracy of detection methods.
Cellular Effects
The effects of 4-(Pyridin-2-yl)morpholine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 4-(Pyridin-2-yl)morpholine can affect the expression of genes involved in detoxification and clearance of foreign toxic substances from the body . This indicates that the compound may play a role in cellular defense mechanisms and metabolic regulation.
Molecular Mechanism
At the molecular level, 4-(Pyridin-2-yl)morpholine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For example, the compound has been found to interact with proteins involved in the detoxification process, potentially upregulating their activity and enhancing the cell’s ability to manage toxic substances . These interactions highlight the compound’s potential as a modulator of biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Pyridin-2-yl)morpholine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have indicated that 4-(Pyridin-2-yl)morpholine remains stable under various conditions, maintaining its activity over extended periods
Dosage Effects in Animal Models
The effects of 4-(Pyridin-2-yl)morpholine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing detoxification pathways and improving cellular function. At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Understanding the dosage-dependent effects of 4-(Pyridin-2-yl)morpholine is crucial for its safe and effective use in biomedical research.
Metabolic Pathways
4-(Pyridin-2-yl)morpholine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in these pathways can influence the overall metabolic state of the cell, affecting processes such as energy production, detoxification, and biosynthesis . By modulating these pathways, 4-(Pyridin-2-yl)morpholine can impact cellular metabolism and function.
Transport and Distribution
The transport and distribution of 4-(Pyridin-2-yl)morpholine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, influencing its activity and function. Studies have shown that 4-(Pyridin-2-yl)morpholine can be efficiently transported into cells, where it exerts its biochemical effects . Understanding the mechanisms of transport and distribution is essential for optimizing the compound’s use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of 4-(Pyridin-2-yl)morpholine is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall impact on cellular processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-2-yl)morpholine typically involves the nucleophilic substitution reaction of 2-chloropyridine with morpholine. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the substitution process. The reaction conditions often include heating the mixture to reflux in a suitable solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
On an industrial scale, the production of 4-(Pyridin-2-yl)morpholine follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process may involve crystallization or distillation to obtain the desired product with high purity.
化学反应分析
Types of Reactions
4-(Pyridin-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide in the presence of light.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of halogenated pyridine derivatives.
相似化合物的比较
Similar Compounds
- 2-(Pyridin-4-yl)morpholine
- 4-(3-Pyridin-2-yl-1H-pyrazol-4-yl)quinoline
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
Uniqueness
4-(Pyridin-2-yl)morpholine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness allows it to interact differently with biological targets compared to other similar compounds, making it a valuable scaffold in drug discovery and development.
属性
IUPAC Name |
4-pyridin-2-ylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-4-10-9(3-1)11-5-7-12-8-6-11/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPVOSNOIWGRQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449992 | |
| Record name | 2-Morpholinopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24255-25-2 | |
| Record name | 2-Morpholinopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Morpholinopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1589229.png)







